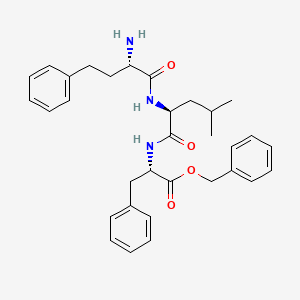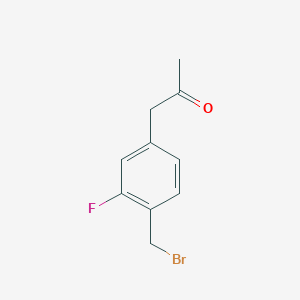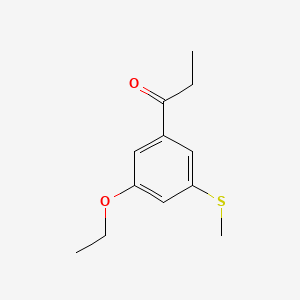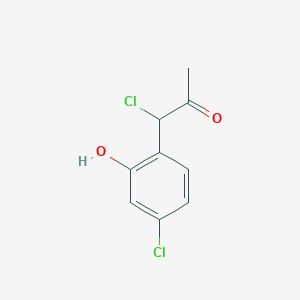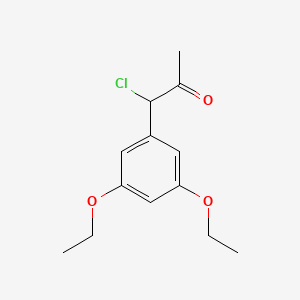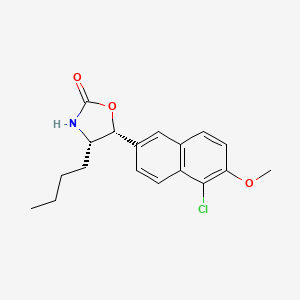
(4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic antibiotics that inhibit protein synthesis in bacteria. This particular compound features a butyl group, a chloro-substituted methoxynaphthalene moiety, and an oxazolidinone ring, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the butyl group: This can be done via alkylation reactions.
Attachment of the naphthalene moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group or the methoxy group.
Reduction: Reduction reactions could target the oxazolidinone ring or the chloro group.
Substitution: The chloro group on the naphthalene ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups at the chloro position.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its potential antibacterial properties, given the known activity of oxazolidinones.
Medicine
Medically, it could be investigated as a potential antibiotic, particularly against resistant bacterial strains.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals or as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action for oxazolidinones typically involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects. The specific molecular targets and pathways for this compound would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacteria.
Uniqueness
(4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one may offer unique properties due to its specific substituents, which could affect its potency, spectrum of activity, and pharmacokinetic properties.
Eigenschaften
Molekularformel |
C18H20ClNO3 |
|---|---|
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
(4S,5R)-4-butyl-5-(5-chloro-6-methoxynaphthalen-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H20ClNO3/c1-3-4-5-14-17(23-18(21)20-14)12-6-8-13-11(10-12)7-9-15(22-2)16(13)19/h6-10,14,17H,3-5H2,1-2H3,(H,20,21)/t14-,17+/m0/s1 |
InChI-Schlüssel |
ALBYXBAFATTYHK-WMLDXEAASA-N |
Isomerische SMILES |
CCCC[C@H]1[C@H](OC(=O)N1)C2=CC3=C(C=C2)C(=C(C=C3)OC)Cl |
Kanonische SMILES |
CCCCC1C(OC(=O)N1)C2=CC3=C(C=C2)C(=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


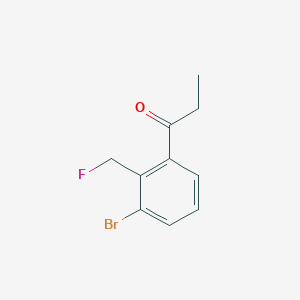
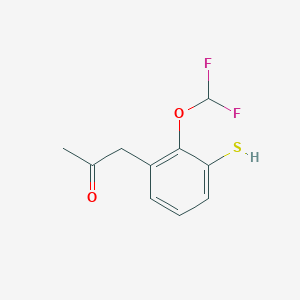

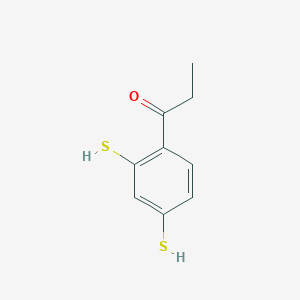
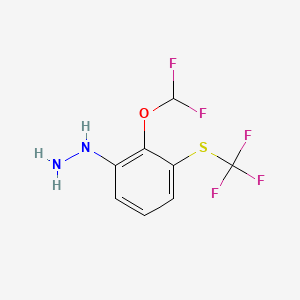
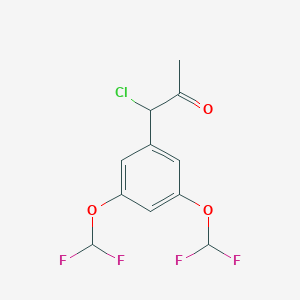
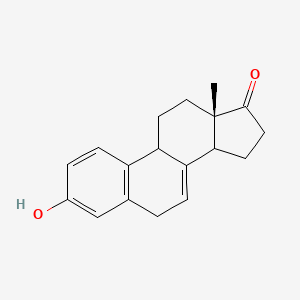
![n-(6-Ethoxybenzo[d]thiazol-2-yl)-1h-imidazole-1-carbothioamide](/img/structure/B14051706.png)
![4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
